
Suloctidil
Descripción general
Descripción
Suloctidil es un aminoalcohol que contiene azufre que se introdujo a principios de la década de 1970 como vasodilatador por Continental Pharma, una empresa belga . El compuesto tiene la fórmula química C20H35NOS y una masa molar de 337.57 g/mol . Se usó principalmente por sus propiedades vasodilatadoras, pero se retiró del mercado debido a informes de toxicidad hepática .
Aplicaciones Científicas De Investigación
Antifungal Properties
In Vitro and In Vivo Efficacy Against Candida albicans
Recent studies have demonstrated that suloctidil exhibits significant antifungal activity, particularly against Candida albicans, a common fungal pathogen responsible for various infections. The compound has been shown to inhibit the formation of C. albicans biofilms, which are notoriously resistant to conventional antifungal treatments.
Key Findings
- Minimum Inhibitory Concentration (MIC) : this compound has an MIC of 4 μg/mL against C. albicans.
- Biofilm Inhibiting Concentration (BIC) : The BIC is 16 μg/mL, while the Biofilm Eradicating Concentration (BEC) is 64 μg/mL.
- Mechanism of Action : this compound disrupts the yeast-to-hyphal transition, a critical virulence factor for C. albicans, by down-regulating hypha-specific genes such as HWP1, ALS3, and ECE1 .
Case Study: Murine Model of Vaginal Candidiasis
In a murine model, this compound treatment resulted in a significant reduction of fungal load compared to control groups. Histological analysis indicated reduced inflammatory responses in treated mice, suggesting that this compound not only combats fungal growth but also mitigates associated inflammation .
Vascular Applications
Peripheral Vascular Disease
This compound has been utilized in clinical settings for its vasoactive properties, particularly in managing peripheral vascular diseases. It acts by improving blood flow and reducing symptoms associated with chronic peripheral arteriopathy.
Clinical Trials
- A double-blind study compared the effects of this compound with a placebo on patients suffering from chronic peripheral arteriopathy. The results indicated improvements in symptoms and overall patient well-being when treated with this compound .
- Another randomized trial focused on secondary prevention in patients with a history of cerebrovascular events highlighted the potential benefits of this compound in reducing recurrence rates .
Pharmacological Profile
This compound's pharmacological profile includes:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 337.57 g/mol
- Mechanism of Action : Although specific mechanisms remain under investigation, its effects on vascular tone and antifungal activity are well-documented.
Summary Table of Applications
Application Area | Findings |
---|---|
Antifungal Activity | Effective against C. albicans biofilms; MIC = 4 μg/mL; BIC = 16 μg/mL; BEC = 64 μg/mL |
In Vivo Efficacy | Significant reduction in fungal load in murine models; reduced inflammation observed |
Peripheral Vascular Disease | Improved symptoms in chronic arteriopathy; positive outcomes in clinical trials |
Mecanismo De Acción
Suloctidil ejerce sus efectos principalmente a través de sus propiedades vasodilatadoras. Funciona relajando los músculos lisos en los vasos sanguíneos, lo que lleva a un aumento del flujo sanguíneo. Los objetivos moleculares y las vías exactas involucradas incluyen la inhibición de la entrada de calcio en las células musculares lisas vasculares y la modulación de los receptores adrenérgicos .
Análisis Bioquímico
Biochemical Properties
Suloctidil has been found to have interesting biochemical properties, suggesting it might be useful in the prevention and treatment of atherosclerosis
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth and biofilm formation of the opportunistic fungus Candida albicans, both in vitro and in vivo . It has been found to be effective in inhibiting C. albicans biofilm, with a minimum inhibitory concentration (MIC 80) of 4 μg/mL, a biofilm inhibiting concentration (BIC 80) of 16 μg/mL, and a biofilm eradicating concentration (BEC 80) of 64 μg/mL .
Molecular Mechanism
The molecular mechanism of this compound’s action is not fully understood. It has been observed that this compound inhibits yeast-to-hyphal form switching in C. albicans, a key virulence factor of this fungus . This result was consistent with the down-regulation of hypha-specific gene (HWP1, ALS3, and ECE1) expression levels after this compound treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vivo, 256 μg/mL of this compound significantly reduced fungal counts compared to that in groups without treatment; the treatment group induced a slight histological reaction, especially when the treatment lasted for 5 days .
Metabolic Pathways
This compound’s metabolic fate has been investigated in various animal species and in humans
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Suloctidil se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de 4-isopropiltiofenol con 2-bromo-1-octilamina en condiciones básicas para formar el intermedio 4-(isopropiltio)fenil-2-octilaminoetanol . Este intermedio se somete luego a reacciones adicionales para producir this compound .
Métodos de producción industrial
La producción industrial de this compound implica el uso de reactores a gran escala y entornos controlados para garantizar la pureza y el rendimiento del producto final. El proceso incluye el manejo cuidadoso de reactivos e intermedios, así como la implementación de pasos de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Suloctidil experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir para formar tioles.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de azufre.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean nucleófilos como metóxido de sodio y tert-butóxido de potasio.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Iloprost: Otro vasodilatador que aumenta las actividades hipotensoras de suloctidil.
Mononitrato de isosorbida: Un vasodilatador que mejora las actividades vasodilatadoras de this compound.
Azul de patente: Un compuesto que disminuye la eficacia terapéutica de this compound cuando se usa en combinación.
Singularidad
This compound es único debido a su estructura de aminoalcohol que contiene azufre, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir el cambio de forma de levadura a hifas en Candida albicans y su potencial como agente antifúngico lo distinguen aún más de otros vasodilatadores .
Propiedades
Número CAS |
54767-75-8 |
---|---|
Fórmula molecular |
C20H35NOS |
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |
Clave InChI |
BFCDFTHTSVTWOG-PXNSSMCTSA-N |
SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
SMILES isomérico |
CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
SMILES canónico |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
54767-75-8 54063-56-8 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of suloctidil?
A1: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []
Q2: Does this compound affect platelet function?
A2: Yes, this compound has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]
Q3: Does this compound influence prostacyclin activity?
A3: Studies suggest that this compound does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []
Q4: How does this compound affect cerebral blood flow?
A4: this compound has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]
Q5: Does this compound influence blood viscosity?
A5: Research indicates that long-term this compound treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []
Q6: Does this compound impact cholesterol metabolism?
A6: In vitro studies using human fibroblasts suggest that this compound can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C20H35NOS, and its molecular weight is 353.58 g/mol.
Q8: What conditions has this compound been investigated for treating?
A8: this compound has been investigated for its potential therapeutic benefits in several conditions, including:
- Thromboembolic stroke: []
- Intermittent claudication: [, ]
- Hyperlipidemia: []
- Migraine: [, ]
- Primary degenerative dementia: []
- Idiopathic recurrent vein thrombosis: []
Q9: Has this compound demonstrated efficacy in clinical trials?
A9: While some clinical trials have shown promising results for this compound in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.
Q10: Are there any in vitro models used to study this compound?
A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of this compound and its effects on vascular smooth muscle and cholesterol metabolism. [, ]
Q11: What is known about the safety profile of this compound?
A11: While generally well-tolerated, this compound has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.